1-(3-Chloropropyl)-3-pyridin-3-ylurea
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Overview
Description
1-(3-Chloropropyl)-3-pyridin-3-ylurea is an organic compound that features a pyridine ring substituted with a urea moiety and a 3-chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-pyridin-3-ylurea typically involves the reaction of 3-chloropropylamine with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-3-pyridin-3-ylurea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted urea derivatives
- N-oxide derivatives
- Reduced piperidine derivatives
Scientific Research Applications
1-(3-Chloropropyl)-3-pyridin-3-ylurea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
- 3-(Chloropropyl)-trimethoxysilane
- (3-Aminopropyl)triethoxysilane
- 3-Chloropropyl acetate
Comparison: 1-(3-Chloropropyl)-3-pyridin-3-ylurea is unique due to its combination of a pyridine ring and a urea moiety, which imparts distinct chemical and biological properties. Unlike 3-(Chloropropyl)-trimethoxysilane and (3-Aminopropyl)triethoxysilane, which are primarily used in material science and surface modification, this compound has broader applications in medicinal chemistry and biology. Additionally, its reactivity and potential therapeutic properties set it apart from simpler compounds like 3-Chloropropyl acetate.
Properties
Molecular Formula |
C9H12ClN3O |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C9H12ClN3O/c10-4-2-6-12-9(14)13-8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H2,12,13,14) |
InChI Key |
VSKHEVNSMQFOLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NCCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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